molecular formula C12H12BrNO2 B13483963 Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate

Cat. No.: B13483963
M. Wt: 282.13 g/mol
InChI Key: SVRQNJOKXUNIOG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is an organic compound with the molecular formula C12H12BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a cyano group at the 2-position, along with a methyl ester functional group. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate typically involves multi-step organic reactions. One common method involves the bromination of methyl benzoate, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and potassium cyanide (KCN) for the cyano substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl ester group can be hydrolyzed to a carboxylic acid using strong acids or bases.

Common Reagents and Conditions

    Bromination: FeBr3 as a catalyst.

    Cyano Substitution: KCN in the presence of a suitable solvent.

    Reduction: LiAlH4 in anhydrous ether.

    Hydrolysis: Strong acids (HCl) or bases (NaOH).

Major Products

    Substitution: Formation of various substituted benzoates.

    Reduction: Conversion to amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: As a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Lacks the cyano group, making it less reactive in certain substitution reactions.

    Methyl 2-cyanobenzoate: Lacks the bromine atom, affecting its reactivity and applications.

    Methyl 4-(bromomethyl)benzoate: Features a bromomethyl group instead of a cyano group, leading to different chemical behavior.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

methyl 4-bromo-2-(2-cyanopropan-2-yl)benzoate

InChI

InChI=1S/C12H12BrNO2/c1-12(2,7-14)10-6-8(13)4-5-9(10)11(15)16-3/h4-6H,1-3H3

InChI Key

SVRQNJOKXUNIOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=C(C=CC(=C1)Br)C(=O)OC

Origin of Product

United States

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